![molecular formula C6H12ClNO2S B13894876 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13894876.png)
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Métodos De Preparación
The synthesis of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves several steps. The starting material is typically a bicyclo[1.1.1]pentane derivative, which undergoes a series of reactions to introduce the methylsulfonyl and amine groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Análisis De Reacciones Químicas
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological systems.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride can be compared to other similar compounds, such as:
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a methylsulfonyl group, which can significantly alter its chemical properties and biological activity.
3-Methanesulfonylbicyclo[1.1.1]pentan-1-amine: This compound lacks the hydrochloride salt, which can affect its solubility and stability.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H12ClNO2S |
|---|---|
Peso molecular |
197.68 g/mol |
Nombre IUPAC |
3-methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-10(8,9)6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H |
Clave InChI |
AQAADIUBEVELEY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C12CC(C1)(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13894804.png)
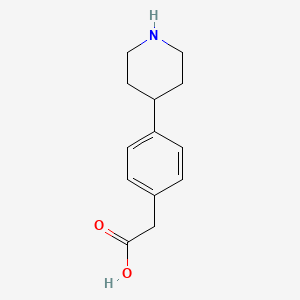

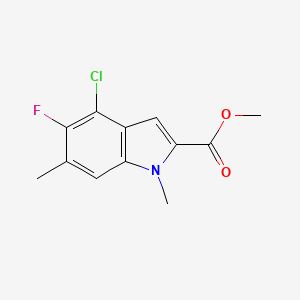
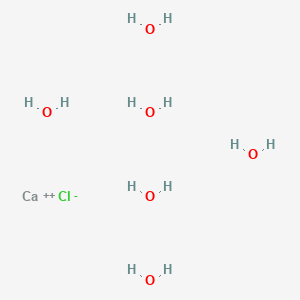
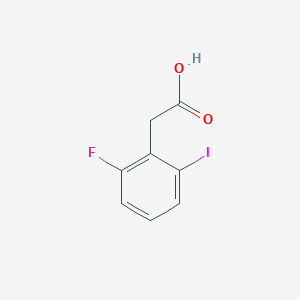
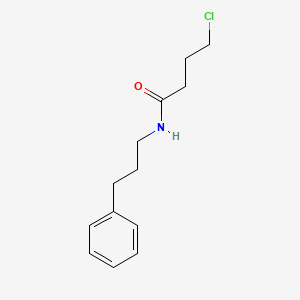
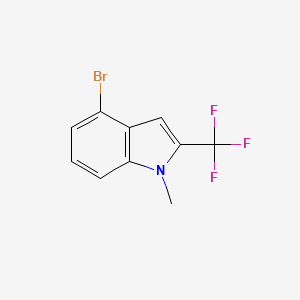



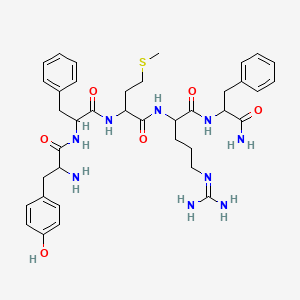
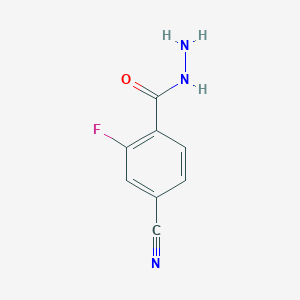
![4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13894874.png)
